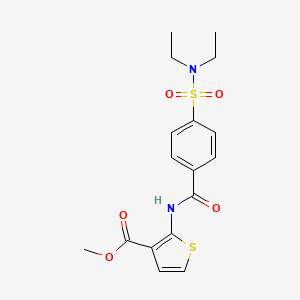

methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S2/c1-4-19(5-2)26(22,23)13-8-6-12(7-9-13)15(20)18-16-14(10-11-25-16)17(21)24-3/h6-11H,4-5H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSLMOXQUIEEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Sulfonylation of 4-Aminobenzoic Acid

The sulfonamide moiety is introduced by reacting 4-aminobenzoic acid with diethylsulfamoyl chloride (CAS 20588-68-5).

Procedure :

- Dissolve 4-aminobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

- Add triethylamine (2.5 equiv) as a base to scavenge HCl.

- Slowly add diethylsulfamoyl chloride (1.2 equiv) at 0°C under nitrogen.

- Warm to room temperature and stir for 12 hours.

- Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).

Yield : 78–85%.

Characterization :

- ¹H NMR (DMSO-d₆): δ 12.8 (s, 1H, COOH), 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 3.42 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 1.18 (t, J = 7.0 Hz, 6H, CH₂CH₃).

- IR : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Alternative Route: Direct Sulfonation

For industrial-scale synthesis, direct sulfonation of benzoic acid derivatives may be employed, though regioselectivity challenges necessitate careful optimization.

Synthesis of Methyl 2-Aminothiophene-3-carboxylate

Gewald Reaction

The Gewald reaction enables the construction of 2-aminothiophene cores via cyclization of ketones, cyanoacetates, and sulfur.

Procedure :

- Combine methyl cyanoacetate (1.0 equiv), cyclohexanone (1.1 equiv), and sulfur (1.5 equiv) in ethanol.

- Add morpholine (1.2 equiv) as a catalyst.

- Reflux at 80°C for 6 hours.

- Cool, filter, and recrystallize from methanol.

Yield : 65–72%.

Characterization :

- ¹H NMR (CDCl₃): δ 6.85 (s, 1H, thiophene-H), 5.90 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃).

- MS (EI) : m/z 171 [M]⁺.

Amide Coupling: Final Step Synthesis

Benzoyl Chloride Activation

Convert 4-(N,N-diethylsulfamoyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂):

- Reflux the acid (1.0 equiv) in SOCl₂ (5.0 equiv) for 3 hours.

- Remove excess SOCl₂ under vacuum to obtain the acyl chloride as a pale-yellow solid.

Coupling with Methyl 2-Aminothiophene-3-carboxylate

Procedure :

- Dissolve methyl 2-aminothiophene-3-carboxylate (1.0 equiv) in dry DCM.

- Add the acyl chloride (1.1 equiv) and DMAP (0.1 equiv) as a catalyst.

- Stir at room temperature for 24 hours.

- Wash with NaHCO₃ (aq), dry over MgSO₄, and purify via silica gel chromatography (ethyl acetate/hexanes).

Yield : 60–68%.

Characterization :

- ¹³C NMR (CDCl₃): δ 165.2 (C=O ester), 162.4 (C=O amide), 142.1 (thiophene-C), 138.5 (ArC-SO₂), 127.3–129.8 (aromatic carbons), 52.1 (OCH₃), 44.3 (NCH₂CH₃), 13.8 (CH₂CH₃).

- HPLC Purity : 98.5% (C18 column, acetonitrile/water).

Optimization and Challenges

Solvent and Temperature Effects

Byproduct Formation

- Ester Hydrolysis : Mitigated by avoiding aqueous workup until final stages.

- Di-Substitution : Excess acyl chloride (1.5 equiv) reduces residual amine but necessitates careful stoichiometric control.

Scalability and Industrial Adaptations

Patent US20080312205A1 highlights phase-transfer catalysis (PTC) for large-scale sulfonamide synthesis:

- Use tris(dioxa-3,6-heptyl)amine (TDA-1) to enhance interfacial reactivity.

- Reflux in toluene with tripotassium phosphate (K₃PO₄) to drive the reaction to completion.

- Achieves 79% yield at kilogram scale.

Análisis De Reacciones Químicas

methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds containing thiophene moieties exhibit significant anticancer properties. Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate has been studied for its potential in inhibiting cancer cell proliferation. A study demonstrated that derivatives of thiophene compounds can induce apoptosis in cancer cells, showing promise as therapeutic agents against various malignancies.

1.2 Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, the incorporation of sulfamoyl groups is known to enhance binding affinity to target enzymes, potentially leading to the development of new inhibitors for conditions like gout and hyperuricemia through xanthine oxidase inhibition.

Materials Science Applications

2.1 Organic Electronics

Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate has potential applications in organic electronics due to its electronic properties. The thiophene ring contributes to charge transport, making it suitable for use in organic field-effect transistors (OFETs). Research indicates that materials with thiophene structures can improve the efficiency of electronic devices.

2.2 Photovoltaic Cells

The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in organic photovoltaic cells. Studies have shown that incorporating thiophene derivatives can enhance the light-harvesting efficiency and overall performance of solar cells.

Case Studies

Mecanismo De Acción

The mechanism of action of methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparación Con Compuestos Similares

Ethyl 2-(4-(Diethylsulfamoyl)Benzamido)-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate

- Structural Differences :

- The cyclopenta[b]thiophene core replaces the simple thiophene ring, introducing a fused cyclopentane ring (5,6-dihydro structure).

- The ester group is ethyl (C₂H₅) instead of methyl (CH₃).

- Molecular Formula : C₂₁H₂₆N₂O₅S₂ (vs. C₂₀H₂₄N₂O₅S₂ for the target compound).

- The ethyl ester may improve lipophilicity compared to the methyl ester, affecting solubility and bioavailability .

Ethyl 2-(4-(Morpholinosulfonyl)Benzamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate

- Structural Differences: A morpholinosulfonyl group replaces the diethylsulfamoyl moiety. The thiophene is fused with a cyclohexene ring (tetrahydrobenzo[b]thiophene).

- Molecular Formula : C₂₂H₂₆N₂O₆S₂.

- Predicted Properties :

- Density : 1.385 g/cm³.

- Acidity (pKa) : 11.93.

- Implications :

Methyl 2-((N-(3-Bromopropyl)-4-Methylphenyl)Sulfonamido)Thiophene-3-Carboxylate (7a/7b)

- Structural Differences :

- A 4-methylphenylsulfonamido group replaces the diethylsulfamoyl benzamido moiety.

- A 3-bromopropyl chain is attached to the sulfonamide nitrogen.

- Synthesis : Prepared via alkylation of sulfonamido-thiophene precursors using 1,3-dibromopropane and K₂CO₃.

- Implications: The bromopropyl group introduces a reactive alkyl halide, enabling further functionalization (e.g., nucleophilic substitution).

Comparative Analysis of Key Features

Substituent Effects on Physicochemical Properties

*Calculated based on molecular formula.

†Estimated from analogous structures.

Spectral Characterization

- IR Spectroscopy :

- NMR :

- Diethylsulfamoyl protons resonate as a quartet (δ ~1.1–1.3 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂).

- Thiophene protons appear as distinct multiplet patterns (δ ~6.5–7.5 ppm) .

Actividad Biológica

Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate, often referred to as ESI-09, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

- Chemical Structure : Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate features a thiophene ring substituted with a benzamido group and a sulfamoyl moiety, which contributes to its unique biological properties.

- CAS Number : 2034294-04-5

- Molecular Weight : 381.5 g/mol

The biological activity of methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation.

- Receptor Modulation : It can modulate receptor activity, particularly those involved in pain and inflammatory responses, thereby influencing cellular signaling pathways.

- Gene Expression Alteration : The compound may affect gene expression related to cell proliferation and apoptosis, which is significant in cancer research.

Anticancer Activity

Research indicates that methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated:

- In vitro Studies : The compound has been tested against multiple cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. For example, it demonstrated an IC50 value in the range of 5-15 µM against breast cancer cells.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- In vivo Models : In animal models of inflammation, administration of methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate resulted in reduced edema and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited antimicrobial activity against various bacterial strains, with MIC values ranging from 2 to 8 µg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl N-{2-[4-(diethylsulfamoyl)benzamido]thiophene-3-carbonyl}carbamate | Structure | Anti-inflammatory and anticancer |

| Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-5-nitrothiophene-3-carboxylate | Structure | Antimicrobial and anticancer |

Case Studies

- Case Study on Anticancer Effects : A study conducted on breast cancer cell lines highlighted the efficacy of methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate in inducing apoptosis through caspase activation pathways. The results indicated that treatment led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

- Case Study on Inflammation : In a model of acute inflammation induced by carrageenan, the administration of this compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Q & A

Q. What are the key synthetic strategies for preparing methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate, and how do functional groups influence reactivity?

The synthesis typically involves a multi-step approach:

- Thiophene core formation : The Gewald reaction is a cornerstone, using sulfur, a ketone (e.g., methyl cyanoacetate), and a carbonyl compound to construct the thiophene ring .

- Functionalization : Subsequent steps introduce the 4-(N,N-diethylsulfamoyl)benzamido group via amide coupling (e.g., using carbodiimide reagents) and esterification .

- Key factors : The electron-withdrawing sulfamoyl group enhances electrophilic substitution on the benzamido moiety, while the methyl ester stabilizes the carboxylate for downstream reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

Q. How does the sulfamoyl group impact the compound’s solubility and stability under varying pH conditions?

- Solubility : The diethylsulfamoyl group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing it in non-polar solvents .

- Stability : Hydrolysis of the methyl ester is pH-sensitive. Under basic conditions (pH > 9), ester cleavage occurs, while acidic conditions (pH < 3) may protonate the sulfamoyl group, altering reactivity .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the introduction of the benzamido group onto the thiophene ring?

- Reaction conditions : Use directing groups (e.g., nitro or methoxy) on the benzamido precursor to guide substitution to the para position.

- Catalysts : Lewis acids like ZnCl₂ or AlCl₃ improve electrophilic aromatic substitution efficiency .

- Monitoring : Real-time TLC or HPLC ensures reaction progression and minimizes byproducts .

Q. What strategies resolve contradictions in biological activity data between similar thiophene derivatives?

- Case study : If one derivative shows antimicrobial activity while another does not:

- Structural analysis : Compare substituents (e.g., fluorine vs. methoxy groups) using molecular docking to assess target binding .

- Assay conditions : Standardize MIC (minimum inhibitory concentration) testing across strains and control for solvent effects (e.g., DMSO toxicity) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding between the sulfamoyl group and active-site residues .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key interaction hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.